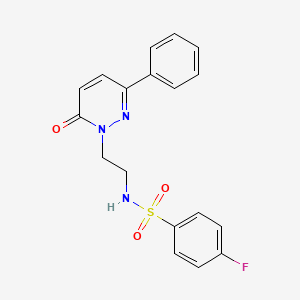

![molecular formula C16H19ClF2N2O2S B2734326 1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine CAS No. 439096-51-2](/img/structure/B2734326.png)

1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepine ring, possibly through a cyclization reaction. The sulfonyl and chlorodifluoromethyl groups would likely be introduced in separate steps, using appropriate reagents .Chemical Reactions Analysis

As a diazepine derivative, this compound could potentially undergo various chemical reactions. For example, the sulfonyl group could be reduced to a sulfide, or the chlorodifluoromethyl group could undergo nucleophilic substitution .Scientific Research Applications

Synthesis and Spectral Properties

The compound has been used in the synthesis of porphyrazines with annulated diazepine rings, displaying unique solvent effects on its spectral properties. This synthesis highlights the compound's role in forming complex structures with specific optical characteristics, useful in the development of materials with potential applications in photonic devices and sensors (Tarakanov et al., 2011).

Organic Synthesis

In organic synthesis, the compound has been instrumental in facilitating stereoselective cycloaddition reactions. The presence of the difluoro(phenylsulfonyl)methyl group plays a crucial role in these reactions, enabling the synthesis of cyclic sulfoximines. This method represents a novel approach for constructing cyclic structures with high stereocontrol, which are valuable in medicinal chemistry and drug design (Ye et al., 2014).

Catalysis

The compound has been used in developing novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates its utility in catalysis, especially in facilitating environmentally friendly and efficient synthetic routes (Goli-Jolodar et al., 2016).

Fluorination Agent

The compound has been recognized for its role in the discovery of novel deoxofluorinating agents, offering high thermal stability and resistance to aqueous hydrolysis. These properties make it a superior candidate for various fluorination reactions, critical in the synthesis of fluorinated organic molecules that have wide applications in pharmaceuticals and agrochemicals (Umemoto et al., 2010).

Material Science

In material science, the compound has been involved in synthesizing stable multifunctional phosphorus vinyl ylides, highlighting its potential in creating novel materials with unique electronic properties. This application is pertinent in the development of new materials for electronics and photonics (Dyer et al., 1996).

Future Directions

properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF2N2O2S/c1-15(2,3)12-4-6-13(7-5-12)24(22,23)21-10-8-14(16(17,18)19)20-9-11-21/h4-8,10H,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCMNEJKYDZIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

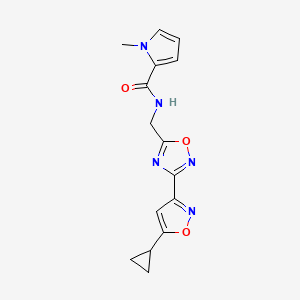

![4-(3-Thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2734243.png)

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane](/img/structure/B2734250.png)

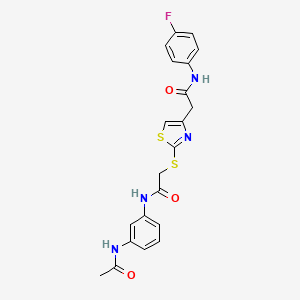

![8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2734255.png)

![3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734257.png)

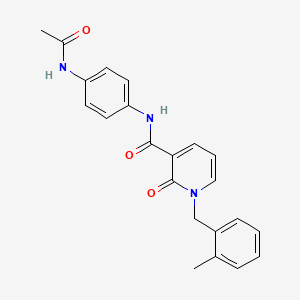

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2734259.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734263.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2734264.png)

![6-(3-isopropoxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734265.png)

![N-[3-(3-hydroxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2734266.png)